(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid
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Overview
Description
(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a methoxy-oxoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the addition of the methoxy-oxoethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the nucleophile or electrophile involved.
Scientific Research Applications
(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C17H20ClNO4S |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C17H20ClNO4S/c1-23-17(22)16(12-5-3-4-6-13(12)18)19-8-7-14(24-2)11(10-19)9-15(20)21/h3-6,9,14,16H,7-8,10H2,1-2H3,(H,20,21)/b11-9-/t14-,16-/m0/s1 |
InChI Key |
ORAPWJHPBUYZNV-SRFYIBEKSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CC[C@@H](/C(=C\C(=O)O)/C2)SC |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)SC |
Origin of Product |
United States |
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